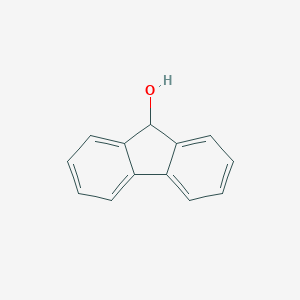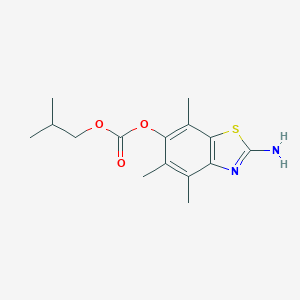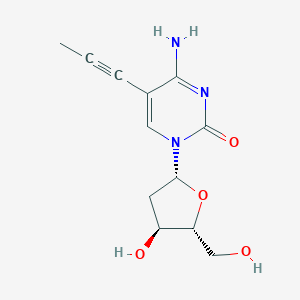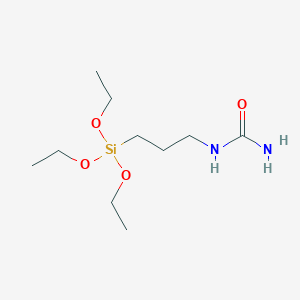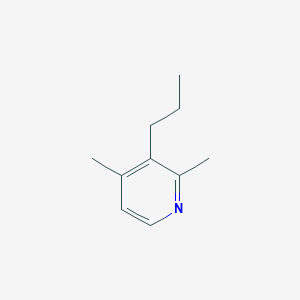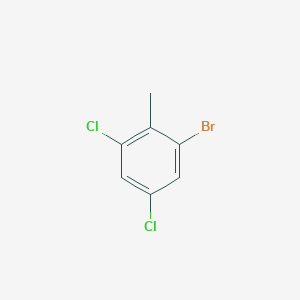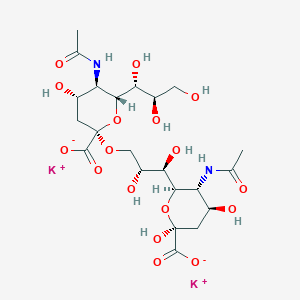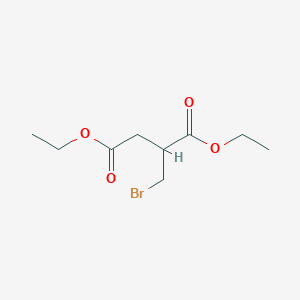
Diethyl 2-(bromomethyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(bromomethyl)succinate is an organic compound with the molecular formula C9H15BrO4. It is a brominated derivative of succinic acid and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromomethyl group attached to the succinate backbone, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(bromomethyl)succinate can be synthesized through several methods. One common approach involves the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(bromomethyl)succinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include diethyl 2-(azidomethyl)succinate, diethyl 2-(thiocyanatomethyl)succinate, etc..
Reduction: The major product is diethyl 2-(methyl)succinate.
Oxidation: The major product is diethyl 2-(carboxymethyl)succinate.
Scientific Research Applications
Diethyl 2-(bromomethyl)succinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-(bromomethyl)succinate primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a methylene group.
Diethyl 2-bromo-2-phenylmalonate: Contains a phenyl group, making it bulkier and less reactive towards nucleophiles.
Uniqueness
Diethyl 2-(bromomethyl)succinate is unique due to its balanced reactivity and versatility. The presence of the bromomethyl group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its relatively simple structure also makes it easier to handle and purify compared to bulkier analogs.
Properties
IUPAC Name |
diethyl 2-(bromomethyl)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAPPRSAWJWMTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CBr)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
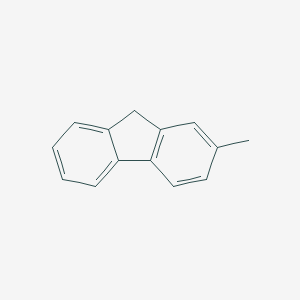
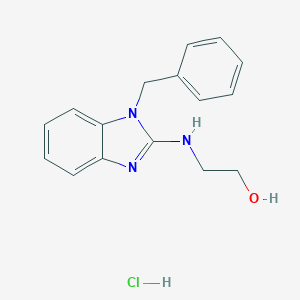
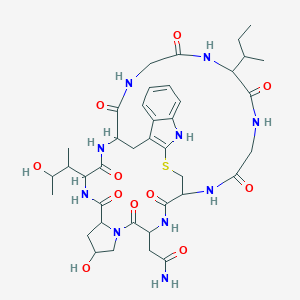
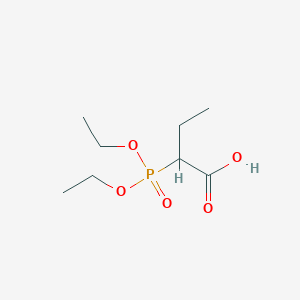
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
